3-Ethyl-2,5,6-trimethylbenzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is an organic compound with the molecular formula C12H16INO It is a benzoxazolium salt, characterized by the presence of an ethyl group and three methyl groups attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide typically involves the reaction of 2,5,6-trimethylbenzoxazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,5,6-Trimethylbenzoxazole+Ethyl iodide→3-Ethyl-2,5,6-trimethylbenzoxazolium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The benzoxazolium ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzoxazolium derivatives.
Biology: The compound can be used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide involves its interaction with specific molecular targets. The benzoxazolium ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylbenzothiazolium iodide: Similar in structure but contains a sulfur atom in place of the oxygen in the benzoxazole ring.
2,5,6-Trimethylbenzoxazole: Lacks the ethyl group and iodide ion, making it less reactive.
3-Ethylbenzoxazolium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62509-87-9 |
---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
3-ethyl-2,5,6-trimethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C12H16NO.HI/c1-5-13-10(4)14-12-7-9(3)8(2)6-11(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QCJKBLIAOOLJMV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.